(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
The compound contains several functional groups including a nitro group (-NO2), a thioether group (-S-), and an imidazole ring. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The presence of an imidazole ring, a nitro group, and a thioether group in the compound suggests that it could have interesting structural features. The imidazole ring is a five-membered ring with two nitrogen atoms, which is often involved in coordination chemistry .Chemical Reactions Analysis
The nitro group is electron-withdrawing, which could make the compound reactive towards nucleophiles. The thioether group might be susceptible to oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. The presence of a nitro group could make the compound relatively polar, while the thioether group could contribute to its lipophilicity .Future Directions
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-3-6-15(7-4-13)12-26-19-20-9-10-21(19)18(23)16-8-5-14(2)17(11-16)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQQINZOUXBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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